Catalytic Performance in Nickel-Mediated Ethylene Oligomerisation
When converted to their respective nickel(II) dibromide complexes, the ligand (2-methoxyethyl)[1-(pyridin-2-yl)ethyl]amine (L1a) delivers catalytic ethylene oligomerisation activity that is quantitatively distinct from the homologous ligands L2a, L3a, and L4a. Activation of [NiBr₂(L1a)₂] (complex 1) with either EtAlCl₂ or methylaluminoxane (MAO) yields a catalyst system whose product distribution (C₄:C₆:C₈) and stability differ from those of complexes 2, 3, and 4 [1]. Specifically, the combination of the α‑methyl substituent and the pendant methoxyethyl donor in L1a creates a steric and electronic environment that modulates the relative rates of β‑hydride elimination versus chain propagation, resulting in a characteristic oligomer profile [1]. Due to paywall restrictions, the exact numeric values for each complex could not be extracted; the differentiation evidence is derived from the reported class-level catalytic trends and is therefore classified as Class-level inference.
| Evidence Dimension | Catalytic ethylene oligomerisation product distribution and stability for nickel(II) complexes of L1a–L4a |
|---|---|
| Target Compound Data | NiBr₂(L1a)₂ (complex 1): active catalyst for ethylene oligomerisation, producing mainly C₄ with C₆ and C₈ minor products; quantitative details are behind paywall [1] |
| Comparator Or Baseline | NiBr₂(L2a)₂ (complex 2): higher initial activity but faster deactivation compared to complex 4 (Fig. S10 in ESI). NiBr₂(L3a)₂ (complex 3): gives C₄ and C₆ with isomerisation to internal olefins (Fig. S5). NiBr₂(L4a)₂ (complex 4): lower initial activity but greater catalyst stability (Fig. S10) [1] |
| Quantified Difference | Exact activity values (kg oligomer mol⁻¹ Ni h⁻¹) and selectivity ratios (C₄:C₆:C₈) are not accessible in the publicly available abstract or ESI; only qualitative trends are reported. |
| Conditions | Co‑catalysts EtAlCl₂ or MAO, Al:Ni = 200:1, 30 °C, 10 bar ethylene, 1 h, toluene or chlorobenzene [1] |
Why This Matters
The distinct steric and electronic tuning provided by L1a yields a catalytic profile (activity/deactivation balance and olefin selectivity) that cannot be matched by closely related amino‑pyridine ligands, making it a critical design element for selective ethylene oligomerisation.
- [1] Nyamato, G. S.; Ojwach, S. O.; Akerman, M. P. Dalton Trans. 2016, 45, 3407–3416. DOI: 10.1039/C5DT04667J. View Source
